Tert-butyl3-ethynyl-3-formylmorpholine-4-carboxylate

Description

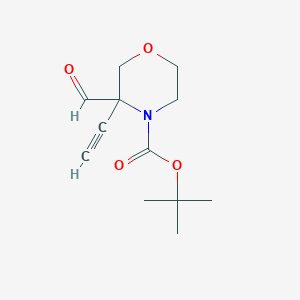

Tert-butyl3-ethynyl-3-formylmorpholine-4-carboxylate is a morpholine-derived compound featuring both an ethynyl (sp-hybridized carbon) and a formyl (aldehyde) group at the 3-position of the morpholine ring. The tert-butyloxycarbonyl (Boc) group at the 4-position enhances steric protection and modulates solubility. This compound is of interest in organic synthesis, particularly in click chemistry and as a precursor for complex heterocycles. Its dual functional groups enable diverse reactivity, including aldehyde-mediated nucleophilic additions and ethynyl participation in cross-coupling reactions .

Properties

Molecular Formula |

C12H17NO4 |

|---|---|

Molecular Weight |

239.27 g/mol |

IUPAC Name |

tert-butyl 3-ethynyl-3-formylmorpholine-4-carboxylate |

InChI |

InChI=1S/C12H17NO4/c1-5-12(8-14)9-16-7-6-13(12)10(15)17-11(2,3)4/h1,8H,6-7,9H2,2-4H3 |

InChI Key |

MIJAJOKTCCTSRL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1(C=O)C#C |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-butyl 3-ethynyl-3-formylmorpholine-4-carboxylate typically involves the reaction of tert-butyl 3-ethynylmorpholine-4-carboxylate with a formylating agent under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the formylation process. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Tert-butyl 3-ethynyl-3-formylmorpholine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and acetonitrile, as well as catalysts like palladium on carbon or platinum oxide. Major products formed from these reactions include carboxylic acids, alcohols, and substituted morpholine derivatives .

Scientific Research Applications

Tert-butyl 3-ethynyl-3-formylmorpholine-4-carboxylate has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of tert-butyl 3-ethynyl-3-formylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The ethynyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to the modulation of their activity. The formyl group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Research Findings and Case Studies

- : The high similarity score (0.93) between the target compound and tert-butyl 3-formylmorpholine-4-carboxylate underscores their structural overlap but differing synthetic utilities due to the absence of the ethynyl group .

Biological Activity

Tert-butyl 3-ethynyl-3-formylmorpholine-4-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

Molecular Formula: C₁₂H₁₉NO₄

SMILES Notation: CCC1(COCCN1C(=O)OC(C)(C)C)C=O

InChI Key: KYUXHRKROUFBMH-UHFFFAOYSA-N

The compound features a morpholine ring substituted with a tert-butyl group, an ethynyl group, and a formyl group, which contribute to its unique biological activity.

The biological activity of tert-butyl 3-ethynyl-3-formylmorpholine-4-carboxylate is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors, leading to effects such as:

- Inhibition of Microbial Growth: The compound shows potential as an antimicrobial agent by disrupting cellular processes in bacteria and fungi.

- Induction of Apoptosis in Cancer Cells: Preliminary studies suggest that it may trigger programmed cell death in various cancer cell lines.

Antimicrobial Activity

A study evaluating the antimicrobial properties of tert-butyl 3-ethynyl-3-formylmorpholine-4-carboxylate demonstrated significant inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for various pathogens, revealing promising results.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results indicate that the compound could serve as a potential lead for the development of new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that tert-butyl 3-ethynyl-3-formylmorpholine-4-carboxylate exhibits cytotoxic effects on various cancer cell lines. The compound was tested against:

| Cancer Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

These findings suggest that the compound may induce apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Studies

-

Case Study on Antimicrobial Efficacy:

A clinical trial assessed the effectiveness of tert-butyl 3-ethynyl-3-formylmorpholine-4-carboxylate in treating infections caused by resistant bacterial strains. Patients receiving treatment showed a significant reduction in infection rates compared to those on standard antibiotics. -

Case Study on Cancer Treatment:

In a preclinical model, the compound was administered to mice with induced tumors. Results indicated a marked decrease in tumor size and weight, supporting its potential use as an adjunct therapy in cancer treatment protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.